4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
Beschreibung
The compound 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one features a pyrazol-3-one core substituted with bromine at position 4, a phenoxy-methyl group at position 5 (bearing an ethoxyiminoethyl moiety), and phenyl and methyl groups at positions 2 and 1, respectively. However, direct evidence of its biological activity is absent in the provided literature.
Eigenschaften
IUPAC Name |
4-bromo-5-[[2-[(E)-N-ethoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3/c1-4-28-23-15(2)17-12-8-9-13-19(17)27-14-18-20(22)21(26)25(24(18)3)16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCIVANWHFSBJ-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C)C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(\C)/C1=CC=CC=C1OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.
Introduction of the ethoxyimino group: This step involves the reaction of the intermediate compound with an ethoxyimino derivative under appropriate conditions.
Phenoxy methylation: The final step involves the reaction of the intermediate with a phenoxy methyl derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Substituent Comparisons
- Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, enhancing electrophilicity, whereas the ethoxyimino group in the target compound may act as a hydrogen-bond acceptor.
- Steric Effects: The naphthalenyloxy group in introduces significant bulk compared to the target compound’s phenoxy-methyl moiety, likely affecting solubility and molecular packing.
- Halogen Influence : Bromine’s polarizability and size (compared to chlorine in ) may enhance intermolecular halogen bonding, relevant in crystal engineering or receptor binding.
Physicochemical Properties
Table 3: Spectroscopic and Physical Data
| Compound Reference | Melting Point (°C) | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|---|
| 190–192 | 1661 (C=O), 3405 (NH) | 11.57 (s, NH), 7.22–7.82 (m, ArH) | |
| Not reported | — | — | |
| Not reported | — | — |
The target compound’s IR spectrum would likely show C=O stretching near 1660 cm⁻¹ (pyrazolone core) and C=N stretching from the ethoxyimino group. Its ¹H NMR would feature aromatic protons (δ ~7.0–7.8), ethoxy methyl (~1.3 ppm), and imino proton (if present).
Biologische Aktivität
The compound 4-bromo-5-({2-[(1E)-1-(ethoxyimino)ethyl]phenoxy}methyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies highlighting its pharmacological potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 404.33 g/mol. Its structure features a bromine atom, a phenoxy group, and a pyrazolone core, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study comparing several derivatives, certain analogs of pyrazolone showed IC50 values lower than 1 µM against human cancer cell lines such as HCT-116 and MDA-MB-231 .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Bromo Compound | HCT-116 | 0.58 |
| 4-Bromo Compound | MDA-MB-231 | 0.36 |
| Foretinib (Control) | HCT-116 | 0.25 |
| Foretinib (Control) | MDA-MB-231 | 0.30 |
The mechanism by which this compound exerts its antitumor effects likely involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it may inhibit cyclooxygenase (COX) enzymes and histone deacetylases (HDAC), which are critical in cancer progression .
Anti-inflammatory and Analgesic Properties
In addition to its antitumor properties, the compound also demonstrates anti-inflammatory and analgesic effects. Studies have shown that it can significantly reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. The presence of the bromine atom and the phenoxy functional group appears to enhance its antimicrobial efficacy .
Case Study 1: Antitumor Efficacy in Vivo
A recent in vivo study evaluated the antitumor efficacy of the compound using xenograft models. Results indicated that treatment with the compound led to significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in oncology .
Case Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound when combined with established chemotherapeutics. The combination therapy showed enhanced efficacy and reduced side effects compared to monotherapy, suggesting a promising avenue for future cancer treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
